molecular formula C6H9F2N B15323356 3-(2,2-Difluorocyclopropyl)azetidine

3-(2,2-Difluorocyclopropyl)azetidine

Cat. No.: B15323356
M. Wt: 133.14 g/mol
InChI Key: SDLLSGSQZVANHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2-Difluorocyclopropyl)azetidine is a nitrogen-containing heterocycle featuring a strained four-membered azetidine ring fused to a 2,2-difluorocyclopropyl group. This compound is of interest in medicinal chemistry due to the combined effects of its structural features:

  • 2,2-Difluorocyclopropyl group: Fluorination improves metabolic stability and modulates lipophilicity, while the cyclopropane moiety adds steric bulk and rigidity .

Properties

Molecular Formula

C6H9F2N

Molecular Weight

133.14 g/mol

IUPAC Name

3-(2,2-difluorocyclopropyl)azetidine

InChI

InChI=1S/C6H9F2N/c7-6(8)1-5(6)4-2-9-3-4/h4-5,9H,1-3H2

InChI Key

SDLLSGSQZVANHY-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)C2CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluorocyclopropyl)azetidine typically involves the cyclopropanation of azetidine derivatives. One common method includes the use of difluorocarbene precursors to introduce the difluorocyclopropyl group onto the azetidine ring. The reaction conditions often involve the use of catalysts such as copper or palladium complexes to facilitate the cyclopropanation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluorocyclopropyl)azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopropyl azetidine oxides, while reduction can produce difluorocyclopropyl azetidine derivatives with reduced functional groups .

Scientific Research Applications

3-(2,2-Difluorocyclopropyl)azetidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 3-(2,2-Difluorocyclopropyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents/Ring System Fluorine Position Key Data/Applications Source
3-(2,2-Difluorocyclopropyl)azetidine C₆H₈F₂N Azetidine + difluorocyclopropyl Cyclopropane C2, C2 Novel scaffold; limited literature
3-Fluoroazetidine hydrochloride C₃H₆FClN Azetidine with F at C3 Azetidine C3 Similarity score: 0.81; used in SAR
2,2-Difluorocyclopropylamine hydrochloride C₃H₆F₂ClN Cyclopropane + amine Cyclopropane C2, C2 Similarity score: 0.65; precursor
3-(2,2-Difluoropropyl)azetidine hydrochloride C₆H₁₀F₂ClN Azetidine + difluoropropyl chain Propyl C2, C2 Supplier-available; flexible chain
3-Fluoro-3-(2-fluorophenyl)azetidine hydrochloride C₉H₉F₂N·HCl Azetidine with F and fluorophenyl Azetidine C3, phenyl C2 No patents/literature; dual fluorination

Ring Size and Strain Effects

  • Azetidine vs. Pyrrolidine/Piperidine : Azetidine’s four-membered ring increases strain compared to five- or six-membered analogs (e.g., 3,3-Difluoropyrrolidine hydrochloride, similarity score: 0.69). This strain may enhance target binding but reduce synthetic accessibility .
  • Cyclopropane vs. Propyl Chains : The difluorocyclopropyl group in the target compound provides rigidity and electronic effects absent in linear analogs like 3-(2,2-Difluoropropyl)azetidine hydrochloride. This could improve pharmacokinetic properties by reducing metabolic oxidation .

Fluorination Patterns

  • Dual Fluorination : Compounds like 3-Fluoro-3-(2-fluorophenyl)azetidine hydrochloride (C₉H₉F₂N·HCl) demonstrate that dual fluorination can amplify metabolic stability but may reduce solubility due to increased hydrophobicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.